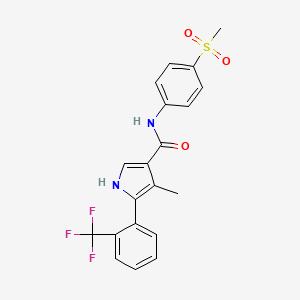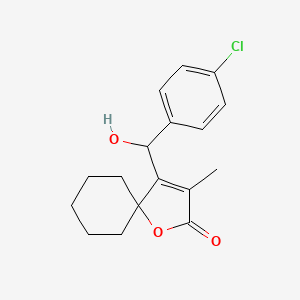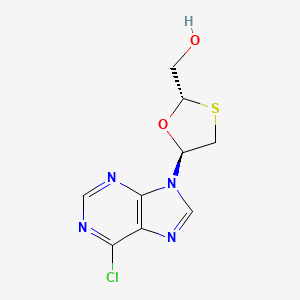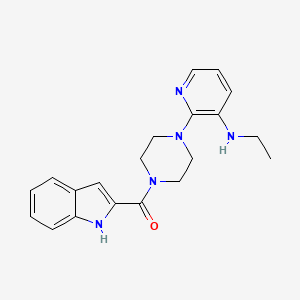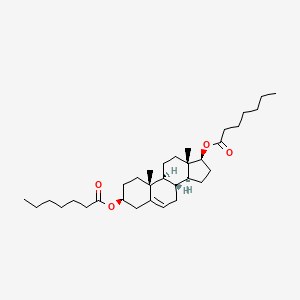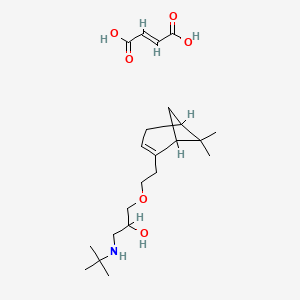
3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” likely involves multiple steps, including the formation of the bicyclic heptene structure, the attachment of the ethoxy group, and the introduction of the t-butylamino group. Typical reaction conditions might include:
Temperature: Controlled heating or cooling depending on the reaction step.
Solvents: Organic solvents such as dichloromethane, ethanol, or toluene.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反应分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Use in the production of other chemicals or materials.
作用机制
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Propranolol: A beta-blocker with a similar structure.
Metoprolol: Another beta-blocker with comparable properties.
Uniqueness
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” may have unique structural features that confer specific biological or chemical properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
80768-84-9 |
|---|---|
分子式 |
C22H37NO6 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]propan-2-ol |
InChI |
InChI=1S/C18H33NO2.C4H4O4/c1-17(2,3)19-11-15(20)12-21-9-8-13-6-7-14-10-16(13)18(14,4)5;5-3(6)1-2-4(7)8/h6,14-16,19-20H,7-12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
SPAKFAVYJRUZSM-WLHGVMLRSA-N |
手性 SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





